molecular formula C24H28N2O5 B13374197 5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13374197
M. Wt: 424.5 g/mol
InChI Key: LSSAJJPRHQAHBN-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-15-6-8-16(9-7-15)22(27)20-21(18-14-17(30-4)10-11-19(18)31-5)26(13-12-25(2)3)24(29)23(20)28/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+

InChI Key

LSSAJJPRHQAHBN-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=C(C=CC(=C3)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one belongs to a class of pyrrole derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H30N2O5\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}_{5}

This structure includes a pyrrolone core with various substituents that influence its biological activity.

Antagonistic Activity

Research indicates that certain pyrrole derivatives exhibit antagonistic activity against the formyl peptide receptor 1 (FPR1). In one study, compounds structurally similar to our target compound were shown to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells. The most potent compounds in this series were identified as competitive FPR1 antagonists, which may suggest a similar potential for our compound .

Inhibition of Neutrophil Functions

The biological activity of pyrrole derivatives often includes the inhibition of neutrophil functions. The aforementioned study reported that specific analogs inhibited fMLF-induced intracellular calcium mobilization and phosphorylation of ERK1/2 in neutrophils. This inhibition is significant as it points towards potential anti-inflammatory properties .

The mechanisms by which this compound exerts its biological effects may involve:

  • Receptor Modulation : By acting as an antagonist at FPR1, the compound may modulate immune responses.
  • Calcium Signaling Pathways : The inhibition of calcium flux in neutrophils suggests interference with calcium-dependent signaling pathways crucial for immune cell activation.

Study 1: FPR1 Antagonism

In a detailed study focusing on pyrrole derivatives, researchers identified several compounds that displayed significant antagonistic effects on FPR1. The study utilized various assays to evaluate the compounds' ability to inhibit fMLF-induced responses in human neutrophils. The results indicated that structural modifications could enhance or diminish activity, highlighting the importance of specific functional groups in determining biological efficacy .

Study 2: Cytotoxicity and Antimicrobial Activity

Another area of research explored the cytotoxic effects of pyrrole derivatives against cancer cell lines. Compounds with similar structures showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range. Additionally, antimicrobial assays revealed moderate antibacterial activity against Gram-positive bacteria .

Data Tables

Biological Activity Effect Reference
FPR1 AntagonismInhibition of neutrophil functions
CytotoxicityIC50 values < 10 µM against cancer cells
Antibacterial ActivityModerate activity against Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.